molecular formula C8H9N3O B1310505 (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol CAS No. 172648-00-9

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B1310505
CAS No.: 172648-00-9
M. Wt: 163.18 g/mol
InChI Key: YEDUHNTUAOOSHK-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen atoms in the imidazole and pyridine rings contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylimidazole with 2-chloropyridine under basic conditions, followed by reduction to yield the desired compound . Another approach involves the use of 2-aminopyridine and formaldehyde in the presence of an acid catalyst, leading to the formation of the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses . The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

(1-methylimidazo[4,5-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-7(11)5-12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDUHNTUAOOSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC=C2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 45 g of 2-hydroxymethyl-1H-imidazo[4,5-b]pyridine, 13.17 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 20.7 ml of methyl iodide and 1.43 liter of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 1:1 by volume as the eluent, to give 3.24 g of the title compound, melting at 130°-132° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13.17 g
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
1.43 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 15 was repeated, except that 45 g of 2-hydroxymethyl-3H-imidazo[5,4-b]pyridine, 13.17 g of sodium hydride (as a 55% by weight dispersion in mineral oil), 20.7 ml of methyl iodide and 1.43 liter of dimethylformamide were used, to give the title compound as a crude product. This crude product was purified by column chromatography through silica gel, using a gradient elution method, with mixtures of ethyl acetate and methanol in ratios ranging from 1:0 to 1:1 by volume as the eluent, to give 3.24 g of the title compound, melting at 130°-132° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13.17 g
Type
reactant
Reaction Step Two
Quantity
20.7 mL
Type
reactant
Reaction Step Three
Quantity
1.43 L
Type
solvent
Reaction Step Four

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